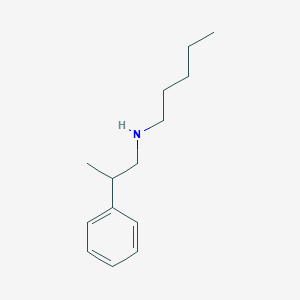
N-(2-phenylpropyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)pentan-1-amine, also known as PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It was first synthesized by the Japanese chemist Toshihiko Shiro in 1973. PPAP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(2-phenylpropyl)pentan-1-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, resulting in increased dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)pentan-1-amine has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine, norepinephrine, and epinephrine.
実験室実験の利点と制限
N-(2-phenylpropyl)pentan-1-amine has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has low toxicity. N-(2-phenylpropyl)pentan-1-amine has also shown promising results in various scientific research applications. However, there are also some limitations to its use. N-(2-phenylpropyl)pentan-1-amine has a short half-life, which means it may not be effective for long-term treatments. It also has a low bioavailability, which means that only a small amount of the compound reaches the brain.
将来の方向性
There are several future directions for the study of N-(2-phenylpropyl)pentan-1-amine. One area of research is the development of more potent and selective dopamine reuptake inhibitors that have a longer half-life and higher bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)pentan-1-amine's potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-phenylpropyl)pentan-1-amine in humans.
合成法
The synthesis of N-(2-phenylpropyl)pentan-1-amine involves the reaction of 1-phenyl-2-bromopropane with 1-pentanamine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure N-(2-phenylpropyl)pentan-1-amine.
科学的研究の応用
N-(2-phenylpropyl)pentan-1-amine has shown promising results in various scientific research applications. It has been studied for its potential use as a cognitive enhancer, antidepressant, and neuroprotective agent. N-(2-phenylpropyl)pentan-1-amine has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
特性
製品名 |
N-(2-phenylpropyl)pentan-1-amine |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
N-(2-phenylpropyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
InChIキー |
OSCRLMXNDRDFHX-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
正規SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)